molecular formula C6H3Cl3N2OS B578204 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride CAS No. 1269119-14-3

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride

Cat. No.: B578204
CAS No.: 1269119-14-3
M. Wt: 257.513
InChI Key: MHZGWIOWCZZQNF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a halogenated heterocyclic compound with the molecular formula C6H3Cl3N2OS. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method includes the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using thionyl chloride or phosphorus oxychloride as chlorinating agents. These reactions are conducted under controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of aldehydes or alcohols.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex pyrimidine derivatives.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: In the development of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is unique due to the presence of both the carbonyl chloride and methylthio groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZGWIOWCZZQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269119-14-3
Record name 1269119-14-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (2.1 mmol) in CH2Cl2 (20 mL) are added oxalyl chloride (4.2 mmol) and one drop of DMF at 0° C. After stirred at room temperature for 3 h under N2 atmosphere, the reaction mixture is concentrated and dried in vacuo, to give 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride as a yellow crystal.
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (41.83 mmol) are placed in 61 ml of thionyl chloride (836.54 mmol) with stirring. After 18 hours at 80° C., the thionyl chloride is evaporated off and the residue is taken up twice with 15 ml of toluene and concentrated to give 10.77 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two

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